molecular formula C10H10BrNO3 B12085900 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

Cat. No.: B12085900
M. Wt: 272.09 g/mol
InChI Key: LTFYDAQMCOYFBR-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is an organic compound with the molecular formula C10H10BrNO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a cyclopropylmethoxy group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene typically involves multiple steps. One common method is the bromination of 2-(cyclopropylmethoxy)-3-nitrobenzene. This process involves the use of bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropylmethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Reduction: 1-Amino-2-(cyclopropylmethoxy)-3-nitrobenzene.

    Oxidation: Products vary based on the specific oxidizing agent and conditions.

Scientific Research Applications

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and cyclopropylmethoxy group may also influence the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-(cyclopropylmethoxy)benzene: Lacks the nitro group, leading to different reactivity and applications.

    1-Bromo-3-(cyclopropylmethoxy)benzene: The position of the substituents on the benzene ring is different, affecting its chemical properties.

    2-Bromo-4-(cyclopropylmethoxy)nitrobenzene: Similar structure but with different substitution pattern.

Uniqueness

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is unique due to the specific combination of substituents on the benzene ring

Biological Activity

1-Bromo-2-(cyclopropylmethoxy)-3-nitrobenzene is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10BrNO3
  • CAS Number : 2921755-86-2
PropertyValue
Molecular Weight273.10 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group in the structure is known to participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This mechanism is significant in the context of cancer therapeutics, where ROS can trigger apoptosis in malignant cells.

Pharmacological Effects

This compound has shown promise in several pharmacological areas:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through ROS-mediated pathways.
  • Antimicrobial Properties : The compound's ability to disrupt bacterial membranes has been investigated, positioning it as a potential candidate for developing new antibiotics, particularly against resistant strains.

Study 1: Antitumor Effects

In a study conducted by Umesha et al., the compound was tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis. The study highlighted that the presence of the bromine atom enhances its cytotoxic properties compared to similar compounds lacking this substituent.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Gram-negative bacteria. The compound demonstrated effective bactericidal activity, suggesting its potential use in treating infections caused by resistant bacterial strains.

Table 2: Comparison with Related Compounds

CompoundAntitumor ActivityAntimicrobial Activity
This compoundHighModerate
1-Bromo-2-methoxy-3-nitrobenzeneModerateLow
Polymyxin BLowHigh

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

1-bromo-2-(cyclopropylmethoxy)-3-nitrobenzene

InChI

InChI=1S/C10H10BrNO3/c11-8-2-1-3-9(12(13)14)10(8)15-6-7-4-5-7/h1-3,7H,4-6H2

InChI Key

LTFYDAQMCOYFBR-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=CC=C2Br)[N+](=O)[O-]

Origin of Product

United States

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